molecular formula C17H17NO3S B2897390 3-(Dimethylamino)-1-[4-(phenylsulfonyl)phenyl]-2-propen-1-one CAS No. 321432-57-9

3-(Dimethylamino)-1-[4-(phenylsulfonyl)phenyl]-2-propen-1-one

Cat. No.: B2897390
CAS No.: 321432-57-9
M. Wt: 315.39
InChI Key: ICVMMSHWXIIREX-OUKQBFOZSA-N
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Description

3-(Dimethylamino)-1-[4-(phenylsulfonyl)phenyl]-2-propen-1-one is an organic compound that features a dimethylamino group, a phenylsulfonyl group, and a propenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-1-[4-(phenylsulfonyl)phenyl]-2-propen-1-one typically involves the reaction of 4-(phenylsulfonyl)benzaldehyde with dimethylamine and an appropriate base under controlled conditions. The reaction proceeds through a condensation mechanism, forming the desired propenone derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and solvent systems that enhance yield and purity while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-1-[4-(phenylsulfonyl)phenyl]-2-propen-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Dimethylamino)-1-[4-(phenylsulfonyl)phenyl]-2-propen-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-1-[4-(phenylsulfonyl)phenyl]-2-propen-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can disrupt normal cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .

Properties

IUPAC Name

(E)-1-[4-(benzenesulfonyl)phenyl]-3-(dimethylamino)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3S/c1-18(2)13-12-17(19)14-8-10-16(11-9-14)22(20,21)15-6-4-3-5-7-15/h3-13H,1-2H3/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICVMMSHWXIIREX-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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